molecular formula C18H21NO3S2 B2366577 (E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide CAS No. 1376448-82-6

(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide

Cat. No.: B2366577
CAS No.: 1376448-82-6
M. Wt: 363.49
InChI Key: UJRDVCDNLULZPE-UHFFFAOYSA-N
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Description

(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide is an organic compound that features a combination of aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide typically involves the following steps:

    Formation of the Ethenesulfonamide Backbone: This can be achieved through the reaction of an appropriate sulfonyl chloride with an amine under basic conditions.

    Introduction of the Methylphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction to introduce the 4-methylphenyl group onto the ethenesulfonamide backbone.

    Attachment of the Methylsulfinyl-1-phenylethyl Group: This can be done through a nucleophilic substitution reaction where the sulfinyl group is introduced using a suitable sulfoxide reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-Methylphenyl)-N-(2-methylthio-1-phenylethyl)ethenesulfonamide: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    (E)-2-(4-Methylphenyl)-N-(2-methylsulfonyl-1-phenylethyl)ethenesulfonamide: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.

Uniqueness

(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide is unique due to the presence of the methylsulfinyl group, which can impart different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c1-15-8-10-16(11-9-15)12-13-24(21,22)19-18(14-23(2)20)17-6-4-3-5-7-17/h3-13,18-19H,14H2,1-2H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRDVCDNLULZPE-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC(CS(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(CS(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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